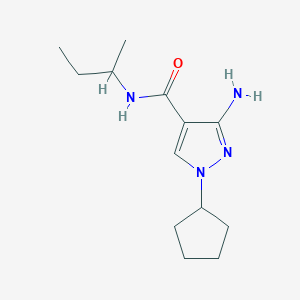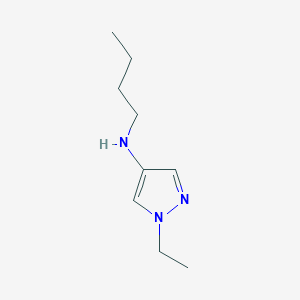
N-butyl-1-ethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1-ethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-ethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of N-butylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .
Wissenschaftliche Forschungsanwendungen
N-butyl-1-ethyl-1H-pyrazol-4-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-butyl-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the functional groups present on the pyrazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-1H-pyrazol-4-amine
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
N-butyl-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and ethyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other pyrazole derivatives .
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
N-butyl-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-5-6-10-9-7-11-12(4-2)8-9/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
NCAPLBUDZCRHRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CN(N=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736933.png)
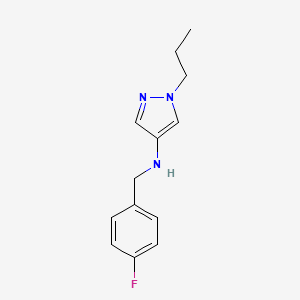
![1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736945.png)
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736958.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736962.png)
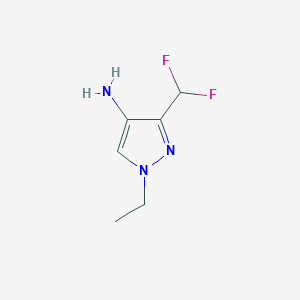
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11736984.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736988.png)
![(3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737000.png)
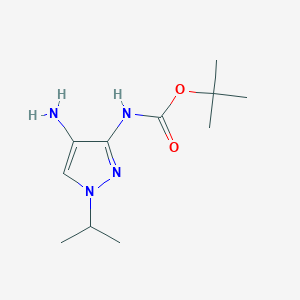
![N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide](/img/structure/B11737014.png)
![1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737021.png)
![4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11737025.png)
